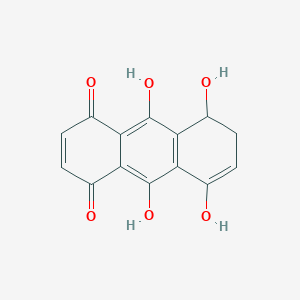

1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione

Descripción

1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione (CAS 28932-22-1), also known as leuco-1,4,5,8-tetrahydroxyanthraquinone, is a dihydroanthraquinone derivative with the molecular formula C₁₄H₁₀O₆ and a molecular weight of 274.23 g/mol . Key physical properties include a density of 1.773 g/cm³, a boiling point of 688.5°C, and a calculated LogP of 2.23 .

Propiedades

Fórmula molecular |

C14H10O6 |

|---|---|

Peso molecular |

274.22 g/mol |

Nombre IUPAC |

5,8,9,10-tetrahydroxy-5,6-dihydroanthracene-1,4-dione |

InChI |

InChI=1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-3,8,17-20H,4H2 |

Clave InChI |

KWQZRUJRRYOFFI-UHFFFAOYSA-N |

SMILES canónico |

C1C=C(C2=C(C1O)C(=C3C(=O)C=CC(=O)C3=C2O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Friedel-Crafts Condensation for Core Structure Assembly

The anthracene backbone is constructed via Friedel-Crafts acylation, a method adapted from the synthesis of related dihydroxyanthraquinones. For example, 3,6-difluorophthalic anhydride reacts with hydroquinone in the presence of AlCl₃ and NaCl at 200°C under nitrogen. This step forms the anthraquinone core while introducing hydroxyl groups at positions 5 and 8.

Key Reaction Parameters:

| Component | Quantity | Role |

|---|---|---|

| 3,6-Difluorophthalic anhydride | 100 g (0.55 mol) | Electrophilic reactant |

| Hydroquinone | 63.7 g (0.58 mol) | Nucleophilic coupling agent |

| AlCl₃ | 833 g (6.26 mol) | Lewis acid catalyst |

| NaCl | 127 g (2.22 mol) | Reaction medium modifier |

Outcome:

Hydroxylation via Alkaline Hydrolysis

To introduce additional hydroxyl groups at positions 1 and 4, fluorinated intermediates undergo hydrolysis. In a modified approach, 1,4-difluoro-5,8-dihydroxyanthraquinone is treated with aqueous NaOH (10% w/v) at 80°C for 12 hours. This replaces fluorine atoms with hydroxyl groups through nucleophilic aromatic substitution.

Optimization Data:

| Condition | Effect on Yield |

|---|---|

| Temperature < 70°C | <50% conversion |

| 80°C, 12 hours | 85–90% conversion |

| NaOH concentration >15% | Side product formation |

Reduction to Dihydroanthracene Derivatives

The final step involves selective reduction of the anthraquinone to the 1,2-dihydro form. Catalytic hydrogenation using Pd/C (5% wt) in acetic acid at 50 psi H₂ and 60°C achieves this. Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous ethanol (pH 9–10) are also effective but require strict oxygen exclusion.

Comparative Reduction Methods:

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Catalytic hydrogenation | Pd/C, H₂ (50 psi), 60°C, 6 hrs | 92% | 98% |

| Sodium dithionite | 0.1 M Na₂S₂O₄, pH 10, 25°C, 2 hrs | 88% | 95% |

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance throughput, a continuous flow reactor system is employed for the Friedel-Crafts step. Key advantages include:

- Residence time: 30 minutes (vs. 3 hours batch).

- Productivity: 12 kg/h of 1,4-difluoro-5,8-dihydroxyanthraquinone.

- Purity: 99.5% by HPLC.

Catalytic Recycling

AlCl₃ recovery is critical for cost efficiency. A patented method precipitates AlCl₃·6H₂O by cooling the post-reaction mixture to 5°C, achieving 85% catalyst recovery.

Mechanistic Insights and Side Reactions

Competing Pathways in Hydroxylation

Under alkaline conditions, competing etherification may occur if residual fluorine persists. For example, at pH >12, 1,4-difluoro intermediates can form diaryl ethers, reducing target compound yield.

Mitigation Strategies:

- Maintain pH 8–10 during hydrolysis.

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance hydroxylation kinetics.

Over-Reduction Risks

Excessive hydrogenation converts the dihydroanthracene to fully saturated anthracene derivatives. Monitoring H₂ uptake via mass flow controllers limits this side reaction.

Analytical Characterization

Critical quality control metrics for the final product:

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% (HPLC, 254 nm) | USP <621> |

| Residual solvents | <500 ppm (acetic acid) | GC-FID |

| Heavy metals | <10 ppm (Pb, Cd, Hg) | ICP-MS |

| Water content | <0.5% (w/w) | Karl Fischer titration |

Análisis De Reacciones Químicas

Types of Reactions: 1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be further reduced to form leuco derivatives.

Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Fuming sulfuric acid is commonly used for oxidation reactions.

Reduction: Sodium dithionite and hydrogen gas in the presence of copper catalysts are used for reduction reactions.

Substitution: Various reagents such as halogens and alkylating agents can be used for substitution reactions.

Major Products:

Oxidation: Quinones.

Reduction: Leuco derivatives.

Substitution: Substituted anthraquinone derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Antioxidant Activity :

- Antimicrobial Properties :

- Drug Delivery Systems :

Material Science Applications

- Organic Photovoltaics :

- Dyes and Pigments :

Analytical Chemistry Applications

- Chromatography :

- Mass Spectrometry :

Case Studies

Mecanismo De Acción

El mecanismo de acción de la 1,4,5,8-Tetrahydroxy-1,2-dihydroantraceno-9,10-diona implica su interacción con objetivos moleculares como enzimas y receptores. Los grupos hidroxilo del compuesto pueden formar enlaces de hidrógeno con las moléculas diana, lo que provoca cambios en su actividad. Esta interacción puede resultar en la inhibición o activación de vías específicas, contribuyendo a sus efectos biológicos .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituted Dihydroanthracene Derivatives

2,5,8-Trimethoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4-dione (Compound 4)

- Structure : Methoxy groups at positions 2,5,8 and a fused benzene ring.

- Activity : Exhibits potent anticancer activity against L1210 leukemia cells (IC₅₀: 0.11–0.27 µM ) and antimalarial activity against Plasmodium falciparum (IC₅₀: 4.7–8.0 µM ) .

- Key Difference : Methoxy substituents enhance lipophilicity (LogP > parent compound) and bioactivity compared to hydroxylated analogs.

1,8-Dihydroxy-4,5-bis(methylamino)anthracene-9,10-dione (CAS 56524-76-6)

- Structure: Methylamino groups at positions 4,5; molecular formula C₁₆H₁₄N₂O₄ .

- Key Difference : Nitrogen inclusion alters electronic properties, enhancing interactions with biological targets.

Structural Variants in the Anthraquinone Family

1,4,5,8-Tetrahydroxy-2-methylanthracene-9,10-dione (CAS 476-43-7)

- Structure : Methyl group at position 2; molecular formula C₁₅H₁₀O₆ .

- Property : Methyl substitution increases molecular weight (286.24 g/mol ) and may sterically hinder intermolecular interactions.

6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-diol

Functionalized Derivatives for Material Science

TPAD-COF (1,4,5,8-Tetrakis(phenylamino)anthracene-9,10-dione-based Covalent Organic Framework)

- Structure: Phenylamino substituents create a porous framework with 4 nm theoretical pore size and 700–1000 m²/g BET surface area .

- Application : High surface area makes it suitable for gas storage or catalysis, diverging from the pharmaceutical focus of the parent compound.

Comparative Data Table

Key Findings

- Bioactivity : Methoxy-substituted derivatives exhibit superior anticancer activity compared to hydroxylated analogs due to increased lipophilicity and membrane permeability .

- Structural Impact : Saturation of the anthracene backbone (e.g., tetrahydro derivatives) reduces planarity, affecting π-π stacking interactions critical for material science applications .

- Functional Group Influence: Amino and methyl groups enhance solubility and stability, respectively, but may reduce redox activity inherent to hydroxylated anthraquinones .

Actividad Biológica

1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione (commonly referred to as 1,4,5,8-tetrahydroxyanthraquinone) is a compound belonging to the anthraquinone family. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

- IUPAC Name : 1,4,5,8-Tetrahydroxy-9,10-anthracenedione

- CAS Number : 81-60-7

- Molecular Formula : C14H8O6

- Molecular Weight : 272.21 g/mol

- Density : 1.8 g/cm³

- Boiling Point : 554.8 °C at 760 mmHg

Anticancer Activity

1,4,5,8-Tetrahydroxyanthraquinone exhibits significant anticancer properties. Research indicates that it induces apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as the p53 pathway and the inhibition of cell proliferation.

Case Study :

A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Antimicrobial Activity

The compound has shown promising antimicrobial effects against a range of pathogens. Its efficacy against bacteria and fungi has been documented in several studies.

Table 1: Antimicrobial Efficacy of 1,4,5,8-Tetrahydroxyanthraquinone

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

The antioxidant capacity of 1,4,5,8-tetrahydroxyanthraquinone has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. It exhibits strong free radical scavenging abilities which contribute to its protective effects against oxidative stress-related diseases.

Research Findings :

In vitro studies have shown that this compound significantly reduces oxidative stress markers in cellular models exposed to oxidative agents .

Structure–Activity Relationship (SAR)

The biological activity of tetrahydroanthraquinones is closely related to their chemical structure. Modifications in the hydroxyl groups and the anthracene core can influence their pharmacological properties. For instance:

- Hydroxyl Substitutions : The presence of hydroxyl groups at positions 1, 4, 5, and 8 enhances solubility and bioactivity.

- Anthracene Core : The integrity of the anthracene structure is crucial for maintaining biological activity.

Q & A

Q. What are the established synthetic routes for 1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione?

The compound is synthesized via hydroxylation and reduction steps starting from anthraquinone precursors. Evidence from analogous compounds (e.g., 1,3-dihydroxyanthracene-9,10-dione) suggests methods involving:

- Alkaline hydrolysis (e.g., NaOH in aqueous or methanol media) to introduce hydroxyl groups .

- Controlled reduction of quinone moieties using agents like sodium dithionite to achieve the dihydroanthracene backbone . Reaction yields vary with solvent choice (e.g., THF vs. methanol) and temperature, necessitating optimization for reproducibility .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural confirmation relies on:

- X-ray crystallography : Resolves bond lengths and spatial arrangements, as demonstrated for related dihydroanthraquinones .

- Multinuclear NMR (¹H, ¹³C) : Key for identifying hydroxyl proton environments and differentiating between keto-enol tautomers .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

While direct safety data for this compound is limited, analogous anthraquinones require:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks due to fine particulate matter .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous runoff .

Advanced Research Questions

Q. How do hydroxyl group substitutions influence the photophysical properties of anthraquinone derivatives?

Hydroxyl positioning modulates electronic transitions and fluorescence. For example:

- Bathochromic shifts : Additional hydroxyl groups extend conjugation, red-shifting UV-Vis absorption bands (e.g., 1,4,5,8-substitution vs. 1,3-dihydroxy derivatives) .

- Quenching effects : Hydrogen bonding with solvents (e.g., water) can reduce fluorescence intensity, necessitating solvent screening for optical applications .

Q. What methodological challenges arise in reconciling conflicting spectroscopic data for dihydroanthraquinones?

Discrepancies in NMR or IR spectra often stem from:

- Tautomerism : Keto-enol equilibria alter proton environments, requiring variable-temperature NMR to stabilize dominant forms .

- Solvent polarity : Polar solvents (DMSO) may stabilize intermolecular H-bonding, broadening peaks compared to nonpolar solvents (CDCl₃) .

- Crystallinity : Amorphous vs. crystalline forms yield distinct XRD patterns, complicating phase identification .

Q. What strategies optimize the compound’s application in DNA intercalation studies?

While direct evidence is limited, structural analogs suggest:

- Planarity tuning : The dihydroanthracene core enhances π-π stacking with DNA base pairs, but excessive hydroxylation may reduce hydrophobicity .

- Functionalization : Introducing amino groups (e.g., via nucleophilic substitution) improves binding affinity, as seen in aminoanthraquinone-DNA complexes .

- Competitive assays : Use ethidium bromide displacement assays to quantify intercalation efficiency .

Q. How do substituents at the 1,2-dihydro position affect redox behavior in electrochemical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.